5-Nitropyrimidine-2-carboxylic acid

pKa acidity electron‑withdrawing effect

Generic replacements for 5-nitropyrimidine-2-carboxylic acid often cause reaction failure due to regioisomeric mismatch. This compound solves that: • Enhanced acidity (lower pKₐ) allows efficient EDCl/HOBt coupling at pH 5-6, preserving acid-sensitive substrates. • The 5-nitro group is a latent handle for selective reduction to 5-aminopyrimidine-2-carboxylic acid. • Functions as a bidentate N,O-ligand with an electron-poor ring, fine-tuning metal complex Lewis acidity. Supplied with ≥95% purity for reproducible synthesis.

Molecular Formula C5H3N3O4
Molecular Weight 169.1 g/mol
CAS No. 1086393-02-3
Cat. No. B1501330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropyrimidine-2-carboxylic acid
CAS1086393-02-3
Molecular FormulaC5H3N3O4
Molecular Weight169.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C5H3N3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2H,(H,9,10)
InChIKeyDFFNNSKQSUCTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropyrimidine-2-carboxylic Acid: Core Identity & Family Position


5‑Nitropyrimidine‑2‑carboxylic acid (C₅H₃N₃O₄, MW 169.10 g·mol⁻¹) is a heterocyclic building block that combines a pyrimidine ring, a 5‑nitro substituent, and a 2‑carboxylic acid function. The electron‑withdrawing nitro group strongly polarises the ring, depresses the pKₐ of the carboxylic acid relative to the unsubstituted parent, and introduces an additional hydrogen‑bond acceptor centre . These features differentiate it from other pyrimidinecarboxylic acid isomers and nitro‑heterocyclic acids that lack the same juxtaposition of functional groups .

Why Closely Related Analogs Are Not Interchangeable


Within the family of nitro‑heterocyclic carboxylic acids, small changes in ring structure, nitro‑position, or acid‑position profoundly alter acidity, hydrogen‑bond topology, LogP, and metal‑coordination behaviour [1][2]. For example, the 5‑nitropyridine‑2‑carboxylic analog possesses a pyridine ring with only one ring nitrogen, leading to a different hydrogen‑bond pattern and lower polarity surface area. Similarly, moving the nitro group to the 4‑position or replacing the carboxylic acid with an ester or amide changes the electrophilicity of the ring and the compound’s ability to act as a bidentate ligand. These shifts mean that a reaction optimised for one regioisomer frequently fails when a generic replacement is used [2]. Consequently, procurement of the exact regioisomer is essential for reproducible synthetic outcomes.

5-Nitropyrimidine-2-carboxylic Acid: Key Differentiation Metrics


Predicted pKa & Acidity Enhancement

The 5‑nitro substituent is a strong electron‑withdrawing group that stabilises the conjugate base and lowers the carboxylic acid pKa relative to the unsubstituted pyrimidine‑2‑carboxylic acid. For the ethyl ester analog (ethyl 5‑nitropyrimidine‑2‑carboxylate), the predicted pKa of the conjugate acid is −4.44 ± 0.22 . While an experimental pKa for the free acid is not available in the public domain, the computational trend indicates that the acid form is several log units more acidic than pyrimidine‑2‑carboxylic acid (experimental pKa ≈ 2.5–3.0 [1]). This difference is significant for pH‑dependent extraction, salt formation, and coupling reactions.

pKa acidity electron‑withdrawing effect

Hydrogen-Bond Acceptor Count

5‑Nitropyrimidine‑2‑carboxylic acid possesses one hydrogen‑bond donor and four hydrogen‑bond acceptors (two carboxylate oxygens, two ring nitrogens, and two nitro oxygens) . The unsubstituted pyrimidine‑2‑carboxylic acid has one donor and only three acceptors (two carboxylate oxygens and one ring nitrogen; the second ring nitrogen is sterically less accessible). The additional nitro‑derived acceptors provide extra sites for intermolecular interaction, as evidenced by the higher topological polar surface area (TPSA) of 106.22 Ų vs. ≈ 78 Ų for pyrimidine‑2‑carboxylic acid [1]. This difference can be decisive in crystal form screening and co‑crystal design.

hydrogen bonding crystal engineering solubility

Lipophilicity Shift (LogP)

The computed LogP for 5‑nitropyrimidine‑2‑carboxylic acid is 0.61 (XlogP3‑AA) , whereas pyrimidine‑2‑carboxylic acid is significantly more hydrophilic with an experimental LogP of −0.5 [1]. The 1.1‑log‑unit shift towards lipophilicity is attributable to the nitro group, which, despite its polarity, reduces the overall hydrogen‑bond donor capacity of the ring. This moderate LogP places the compound in a range that often correlates with improved passive membrane permeability in cell‑based assays, while retaining sufficient aqueous solubility.

LogP partition coefficient bioavailability

Metal-Coordination Mode

Pyrimidine‑2‑carboxylic acid (2PCA) binds divalent 3d metal ions through the pyrimidine N1 atom and the carboxylate oxygen, forming stable chelate complexes [1]. The introduction of a 5‑nitro group withdraws electron density from the ring, which is expected to modulate the Lewis basicity of the N1 atom and increase the acidity of the carboxylic acid. Although no crystal structure of a 5‑nitropyrimidine‑2‑carboxylate complex has been published, the class‑level inference is that the nitro group strengthens the metal‑carboxylate bond and may shift the selectivity of metal extraction or catalytic activity relative to the parent 2PCA complexes.

metal complexes coordination chemistry bidentate ligand

5-Nitropyrimidine-2-carboxylic Acid: Key Application Scenarios


Amide Coupling & Bioconjugation at Mild pH

The enhanced acidity of the carboxylic acid (predicted pKa decrease vs. pyrimidine‑2‑carboxylic acid) allows efficient activation with standard coupling reagents (e.g., EDCl/HOBt) at pH 5–6 rather than the pH 4 often required for the less acidic parent acid . This is particularly valuable when coupling to acid‑sensitive substrates such as glycosylamines or nucleotide derivatives.

Crystal Engineering of Multi-Component Solids

The additional hydrogen‑bond acceptor atoms introduced by the nitro group (total acceptors = 4; TPSA = 106.22 Ų ) enable the formation of co‑crystals and salts with a wider range of co‑formers than pyrimidine‑2‑carboxylic acid (acceptors = 3; TPSA ≈ 78 Ų). This is exploited in solid‑form screening to improve dissolution rate or stability.

Nitro-Reducible Prodrugs & Hypoxia-Activated Agents

The 5‑nitro group can be selectively reduced to an amino group under mild conditions, providing a latent handle for generating 5‑aminopyrimidine‑2‑carboxylic acid in situ . This reactivity is not available with non‑nitrated pyrimidinecarboxylic acids and is employed in the design of hypoxia‑activated prodrugs or fluorescent probes.

MOFs & Coordination Polymers Scaffold

The nitro‑acid is expected to function as a bidentate N,O‑ligand analogous to pyrimidine‑2‑carboxylic acid, but with a more electron‑poor pyrimidine ring that can alter the Lewis acidity of the coordinated metal centre [1]. This fine‑tuning is valuable for heterogeneous catalysts and gas‑storage materials where electronic effects dictate performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Nitropyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.